Raspberryketone glucoside
Overview
Description
Raspberry ketone glucoside is a compound derived from raspberry fruit, specifically identified as the 4′-O-β-d-glucopyranoside of 4-(4′-hydroxyphenyl)butan-2-one, also known as raspberry ketone. This compound, along with other related glucosides, contributes to the characteristic aroma and flavor of raspberries .
Synthesis Analysis
The synthesis of raspberry ketone glucoside can be achieved through biotechnological methods. Corynebacterium glutamicum has been engineered to produce raspberry ketone from supplemented p-coumaric acid. This process involves the use of a curcumin/dihydrocurcumin reductase from Escherichia coli, which exhibits benzalacetone reductase activity, crucial for the final step of raspberry ketone synthesis . Additionally, the metabolic flux in tobacco plants has been redirected to the phenylpropanoid pathway to produce raspberry ketone and its glycosides, demonstrating the potential for stable heterologous synthesis in plant hosts .
Molecular Structure Analysis
The molecular structure of raspberry ketone glucoside has been elucidated using 1H and 13C NMR spectroscopy, with the assignment of carbon resonances made by DEPT and INADEQUATE experiments. The effects of glucosylation on the NMR spectra of phenylbutanone derivatives have been discussed, providing insights into the structural changes induced by the addition of the glucose moiety .
Chemical Reactions Analysis
Raspberry ketone has been shown to interact with the active site of α-glucosidase, an enzyme associated with the treatment of type 2 diabetes. The hydroxyphenyl ring of raspberry ketone is crucial for this interaction, suggesting that similar compounds could be potential inhibitors of α-glucosidase . Furthermore, the biotransformation of raspberry ketone by cultured cells of Phytolacca americana has been studied, revealing the ability of these cells to reduce, hydroxylate, and glucosylate raspberry ketone to various glycosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of raspberry ketone glucoside are influenced by its phenolic structure. Raspberry ketone has been reported to have therapeutic and nutraceutical properties, including hepatic, cardio, and gastric protection, as well as anti-hyperlipidemic, anti-obesity, and depigmentation effects. Its activation of peroxisome proliferator-activated receptor-α (PPAR-α) is one of the main modes of action . In adipocytes, raspberry ketone has been found to increase lipolysis and fatty acid oxidation, suggesting its role in altering lipid metabolism .
Relevant Case Studies
Case studies involving raspberry ketone glucoside are primarily focused on its potential health benefits and applications in flavor and fragrance industries. For instance, the inhibitory effect of raspberry ketone on α-glucosidase has implications for diabetes treatment . The biosynthesis of raspberry ketone in engineered E. coli and C. glutamicum demonstrates the feasibility of producing this compound on a larger scale for industrial applications . Additionally, the redirection of metabolic flux in tobacco plants to produce raspberry ketone and its glycosides showcases the potential for plant-based production systems .
Scientific Research Applications
1. Flavor and Fragrance Industries
Raspberryketone glucoside is a natural flavor in plants such as raspberries, grapes, peaches, and rhubarb . It’s used as a food additive to create various aromas such as cherry, strawberry, kiwi, and other fruits . The aroma compound is widely applied as a flavoring agent in the food industry for products like sweets, yogurts, or soft drinks . In addition, it’s utilized as a component in perfumes .
2. Microbial Production
Scientists have genetically engineered E. coli metabolism to overproduce the metabolic precursors tyrosine and p-coumaric acid and increase Raspberryketone production . The engineered E. coli produced 19.3- and 1.9 g/L of tyrosine and p-coumaric acid from glucose, respectively . Fed-batch cultures given glucose as a carbon source produced 62 mg/L of Raspberryketone under optimized conditions . This production system is inexpensive and does not rely on plant extraction .
3. Skin Whitening
Raspberryketone glucoside has been found to have an inhibitory effect on melanin synthesis, which is the pigment responsible for color in the skin . This makes it a potential ingredient for skin whitening products .
4. Antioxidant
Raspberryketone has been found to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
5. Structure and Function Analysis
Raspberryketone glucoside can be used in bioactivity studies and structure-function analysis . It can be used in various biochemical assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Sodium Dodecyl Sulfate (SDS) analysis .
6. Humectant
Raspberryketone glucoside can also be used as a humectant . Humectants are substances that help to retain moisture, making them useful in cosmetic products . They enhance the product’s ability to hold and retain moisture, improving its performance and the user’s experience .
8. UV-Induced Damage Protection
Raspberryketone glucoside can be used in sunscreens for additional protection against UV-induced damage . It is believed to have properties that protect the skin from harmful UV rays, which can lead to skin damage and aging .
Safety And Hazards
Future Directions
The demand for raspberryketone glucoside as a plant-based natural flavoring agent is high, but natural raspberryketone glucoside is one of the most expensive flavor compounds due to its limited content in plants . With the development of biotechnology, biotechnological preparation methods of raspberryketone glucoside may be the most important route in the future .
properties
IUPAC Name |
4-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONYWHRKBUDOR-IBEHDNSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192255 | |
Record name | Raspberryketone glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raspberryketone glucoside | |
CAS RN |
38963-94-9 | |
Record name | Raspberry ketone β-D-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38963-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raspberryketone glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raspberryketone glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RASPBERRYKETONE GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LCK69N6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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